N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide
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Overview
Description
N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, a hexafluoropropan-2-yl group, and a pentanamide moiety, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide typically involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. This is followed by the introduction of the hexafluoropropan-2-yl group through a nucleophilic substitution reaction. The final step involves the formation of the pentanamide moiety via an amidation reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine or amide derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound is investigated for its use in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichlorophenyl derivatives, hexafluoropropan-2-yl derivatives, and pentanamide derivatives. Examples include:
- N-{2-[(3,4-dichlorophenyl)amino]quinolin-4-yl}cyclohexanecarboxamide
- 2-cyclohexyl-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine
Uniqueness
N-{2-[(3,4-dichlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexafluoropropan-2-yl group, in particular, contributes to its high stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14Cl2F6N2O |
---|---|
Molecular Weight |
411.2 g/mol |
IUPAC Name |
N-[2-(3,4-dichloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]pentanamide |
InChI |
InChI=1S/C14H14Cl2F6N2O/c1-2-3-4-11(25)24-12(13(17,18)19,14(20,21)22)23-8-5-6-9(15)10(16)7-8/h5-7,23H,2-4H2,1H3,(H,24,25) |
InChI Key |
AFGACEOVXWHCIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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